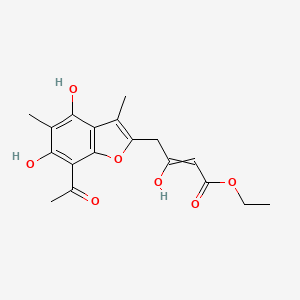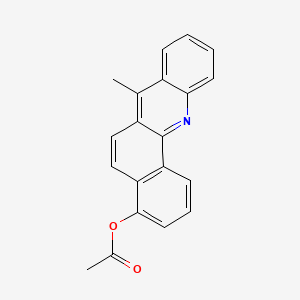
4-Acetoxy-7-methylbenz(c)acridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetoxy-7-methylbenz©acridine is a chemical compound with the molecular formula C20H15NO2. It is known for its unique structure, which includes an acetoxy group and a methyl group attached to a benz©acridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetoxy-7-methylbenz©acridine typically involves the acetylation of 7-methylbenz©acridin-4-ol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually include refluxing the mixture for several hours to ensure complete acetylation.
Industrial Production Methods: Industrial production of 4-Acetoxy-7-methylbenz©acridine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Acetoxy-7-methylbenz©acridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to its hydroxy derivatives.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or sodium ethoxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions include quinones, hydroxy derivatives, and substituted benz©acridines .
Scientific Research Applications
4-Acetoxy-7-methylbenz©acridine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 4-Acetoxy-7-methylbenz©acridine involves its interaction with cellular components. It can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to the inhibition of DNA replication and transcription, ultimately affecting cell proliferation. The molecular targets include DNA and various enzymes involved in DNA synthesis.
Comparison with Similar Compounds
- 7-Methylbenz©acridin-4-ol
- 3-Methoxy-7-methylbenz©acridine
- 5,6-Dihydro-5,6-dihydroxy-12-methylbenz(a)acridine
Comparison: 4-Acetoxy-7-methylbenz©acridine is unique due to its acetoxy group, which imparts different chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
83876-62-4 |
|---|---|
Molecular Formula |
C20H15NO2 |
Molecular Weight |
301.3 g/mol |
IUPAC Name |
(7-methylbenzo[c]acridin-4-yl) acetate |
InChI |
InChI=1S/C20H15NO2/c1-12-14-6-3-4-8-18(14)21-20-15(12)10-11-16-17(20)7-5-9-19(16)23-13(2)22/h3-11H,1-2H3 |
InChI Key |
OJGYGUBDNMUCFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC3=C(C2=NC4=CC=CC=C14)C=CC=C3OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


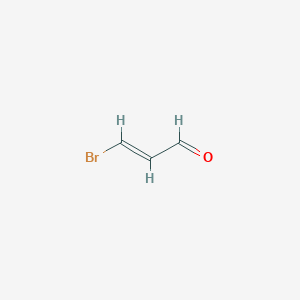

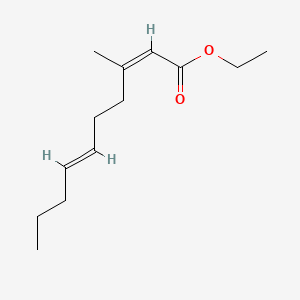
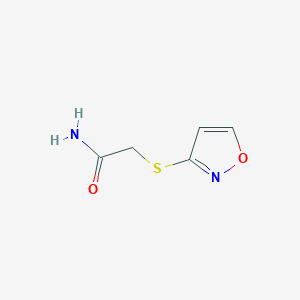
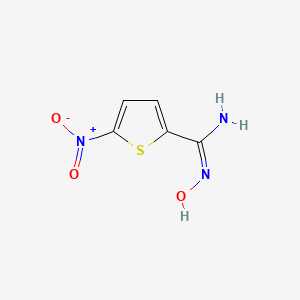
![2,3-Diaza-7-silaspiro[4.5]decane (9CI)](/img/structure/B13803437.png)
![[(E)-2,3,4,5,6-pentahydroxyhexylideneamino]urea](/img/structure/B13803439.png)
![(S)-[1-([1,4]Diazepane-1-carbonyl)-2-methyl-propyl]-carbamic acid tert-butyl ester](/img/structure/B13803461.png)
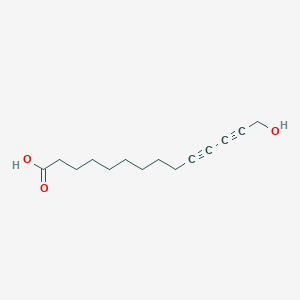


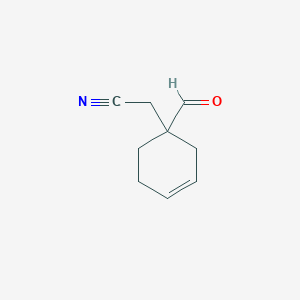
![1-Azabicyclo[2.2.2]octan-2-imine](/img/structure/B13803486.png)
